REACTION_SMILES
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[CH2:12]([CH3:13])[O:14][CH:15]([CH2:16][Cl:17])[O:18][CH2:19][CH3:20].[Cl:3][c:4]1[cH:5][c:6]([OH:11])[cH:7][cH:8][c:9]1[Cl:10].[K+:2].[OH-:1]>>[Cl:3][c:4]1[cH:5][c:6]([O:11][CH2:16][CH:15]([O:14][CH2:12][CH3:13])[O:18][CH2:19][CH3:20])[cH:7][cH:8][c:9]1[Cl:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(CCl)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCOC(COc1ccc(Cl)c(Cl)c1)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |